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molecular formula C10H11NO2 B075878 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid CAS No. 13337-69-4

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

Cat. No. B075878
M. Wt: 177.2 g/mol
InChI Key: LHJKXHUFXRHBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951950B2

Procedure details

Quinoline-4-carboxylic acid (580 mg, 3.35 mmol) was dissolved in an aqueous potassium hydroxide solution (1 M, 10 mL). Nickel/aluminum amalgam (3 g) was added in portions over 1.5 hours. The heterogeneous mixture was stirred at room temperature for 48 hours. Upon completion, the reaction was filtered through Celite® and washed with ethyl acetate. The pH of the aqueous layer was adjusted with concentrated hydrochloric acid to 4-5. Solid sodium chloride was added until the aqueous layer was saturated. The ethyl acetate layer was separated. The aqueous phase was extracted with ethyl acetate. The extracts were combined, washed with minimal brine, dried over sodium sulfate, filtered, and concentrated. 1,2,3,4-Tetrahydro-quinoline-4-carboxylic acid was used without further purification (389 mg, 66%). 1H-NMR (CDCl3) δ: 1.95-2.08 (m, 1H), 2.22-2.37 (m, 1H), 3.23-3.34 (m, 1H), 3.39-3.49 (m, 1H), 3.79 (dd, 1H), 6.56 (d, 1H), 6.69 (dd, 1H), 7.07 (dd, 1H), 7.17 (d, 1H). MS m/z: 178 (M+1).
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Nickel aluminum amalgam
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([OH:13])=[O:12])=[CH:3][CH:2]=1>[OH-].[K+]>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([C:11]([OH:13])=[O:12])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
N1=CC=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Nickel aluminum amalgam
Quantity
3 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The heterogeneous mixture was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Upon completion, the reaction was filtered through Celite®
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
Solid sodium chloride was added until the aqueous layer
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with minimal brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
1,2,3,4-Tetrahydro-quinoline-4-carboxylic acid was used without further purification (389 mg, 66%)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
N1CCC(C2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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